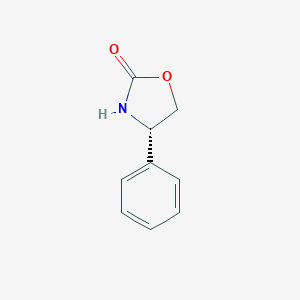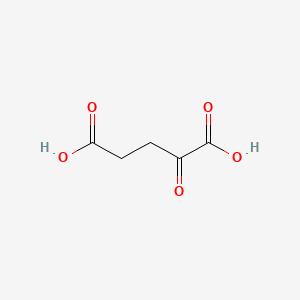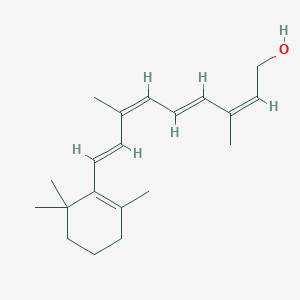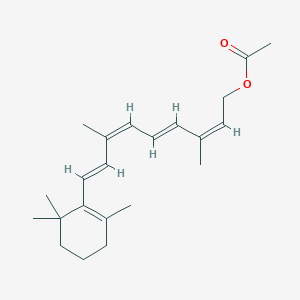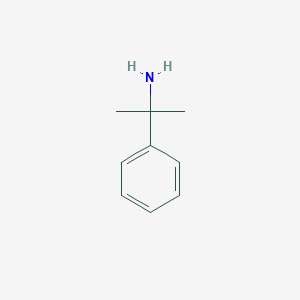
甲基异丙胺
描述
Cis-Epoxysuccinic acid: is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an oxirane ring fused to a succinic acid moiety. This compound is of significant interest due to its unique chemical properties and its role as an intermediate in various biochemical and industrial processes.
科学研究应用
Cis-Epoxysuccinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various organic compounds.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly for epoxide hydrolases.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of enantiomerically pure tartaric acid, which is used in food, wine, and pharmaceutical industries .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: Cis-Epoxysuccinic acid can be synthesized through the epoxidation of maleic acid or maleic anhydride. The reaction typically involves the use of peracids such as peracetic acid or performic acid as oxidizing agents. The reaction conditions generally include a controlled temperature and pH to ensure the selective formation of the cis-epoxide.
Industrial Production Methods: In industrial settings, cis-Epoxysuccinic acid is often produced using microbial biocatalysts. Bacterial strains that express cis-epoxysuccinic acid hydrolase are employed to catalyze the conversion of maleic acid to cis-Epoxysuccinic acid. This biocatalytic process is favored due to its high yield and selectivity, as well as its environmentally friendly nature .
化学反应分析
Types of Reactions: Cis-Epoxysuccinic acid undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by cis-epoxysuccinic acid hydrolase, resulting in the formation of enantiomerically pure tartaric acid.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted succinic acids.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of microbial enzymes under mild conditions (neutral pH, moderate temperature).
Reduction: Metal hydrides such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Hydrolysis: Produces enantiomerically pure tartaric acid.
Reduction: Yields diols.
Substitution: Results in substituted succinic acids
作用机制
The primary mechanism of action of cis-Epoxysuccinic acid involves its hydrolysis by cis-epoxysuccinic acid hydrolase. The enzyme catalyzes the opening of the epoxide ring, leading to the formation of tartaric acid. The active site of the enzyme typically contains a catalytic triad of amino acids (aspartic acid, histidine, and glutamic acid) that facilitate the ring-opening reaction. The enzyme’s specificity for the cis-epoxide configuration ensures the selective formation of the desired product .
相似化合物的比较
Similar Compounds:
Trans-Epoxysuccinic acid: Differs in the configuration of the epoxide ring.
Maleic acid: The precursor used in the synthesis of cis-Epoxysuccinic acid.
Succinic acid: Lacks the epoxide ring but shares the succinic acid moiety.
Uniqueness: Cis-Epoxysuccinic acid is unique due to its cis-epoxide configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective hydrolysis to produce enantiomerically pure tartaric acid sets it apart from other similar compounds .
属性
IUPAC Name |
2-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFDOINBXBEOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207216 | |
| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
585-32-0 | |
| Record name | Cumylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 585-32-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the cumylamine structure in the context of synthetic cannabinoid receptor agonists (SCRAs)?
A: Cumylamine serves as a key structural motif in several potent SCRAs. For instance, CUMYL-4CN-BINACA, a cumylamine derivative, demonstrates high potency as a CB1 receptor agonist with a Ki of 2.6 nM and EC50 of 0.58 nM. [] This compound exhibits concerning pro-convulsant effects in mice at remarkably low doses, highlighting the potential risks associated with this class of compounds. []
Q2: How does the presence of a free amino group in cumylamine influence its reactivity in organic synthesis?
A: The free amino group in cumylamine plays a crucial role in directing regioselective reactions. In ruthenium-catalyzed alkenylation, it acts as a directing group, facilitating the selective alkenylation of the ortho-position on the aromatic ring. [] This directing ability stems from the coordination of the amino group to the ruthenium catalyst, bringing the catalyst in close proximity to the target C-H bond. []
Q3: Can you elaborate on the catalytic applications of metal complexes containing cumylamine-derived ligands?
A: Cationic iridium and rhodium complexes bearing C-N chelating ligands derived from cumylamine display significant catalytic activity in the hydrogenation of unsaturated carbon-nitrogen bonds. [] For example, the complex [Cp*Ir(NCCH3){κ2(N,C)-NH2CR2-2-C6H4}]+SbF6– demonstrated superior catalytic activity compared to an analogous N-N chelating iridium complex in the hydrogenation of N-(1-phenylethylidene)benzylamine. [] This highlights the potential of cumylamine-derived ligands in developing efficient catalysts for important organic transformations.
Q4: What are the synthetic routes employed for the preparation of cumylamine derivatives and what challenges do they present?
A: One approach to synthesize p,p′-disubstituted azocumenes, which are precursors to various cumylamine derivatives, involves the reaction of p-substituted cumylamines with iodine pentafluoride. [] Another method involves the conversion of 4-(5-isoxazolyl)benzonitrile to the corresponding cumylamine derivative using CeCl3-MeLi in THF. [] Scaling up these reactions, particularly those involving organometallic reagents, often requires careful optimization to ensure reproducibility and safety. []
Q5: How does the structure of the 1,4-diene influence the regio- and stereoselectivity in palladium-catalyzed asymmetric allylic C-H alkylation reactions with aldehydes using cumylamine as a base?
A: The choice of 1,4-diene significantly impacts both the regio- and stereochemical outcome of the palladium-catalyzed asymmetric allylic C-H alkylation reaction. [] Aryl and alkyl substituted 1,4-dienes generally provide good to excellent enantioselectivities, but the presence of certain substituents like a terminal phenyl group can diminish the regio- and E/Z-selectivities. [] Understanding these subtle effects is crucial for developing efficient synthetic strategies for chiral α-quaternary carbonyl compounds.
Q6: What are the potential implications of the pro-convulsant activity observed with CUMYL-4CN-BINACA?
A: The potent pro-convulsant effect of CUMYL-4CN-BINACA, observed at doses lower than previously reported for other SCRAs, raises significant concerns about its potential toxicity in humans. [] This underscores the need for continued research to understand the structure-activity relationships within this class of compounds and to develop strategies for mitigating their potential harms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




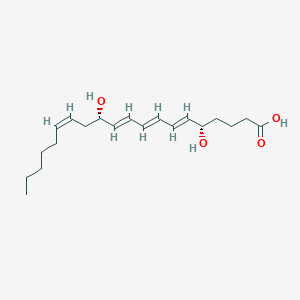

![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)


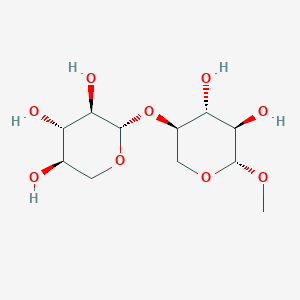

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
